Lipophilicity (XLogP3) Comparison: 2‑Methyl Substitution Increases LogP by 0.4 Units vs. Unsubstituted Furan‑3‑carboxylate
The 2‑methyl group on the furan ring raises the calculated partition coefficient (XLogP3) to 1.6, compared with 1.2 for the direct analog methyl 5‑(chlorosulfonyl)furan‑3‑carboxylate that lacks the 2‑methyl substituent [1][2]. The increase of 0.4 log units corresponds to approximately a 2.5‑fold greater partitioning into non‑polar phases [3], a property that may enhance membrane permeability or solubility in hydrophobic media.
| Evidence Dimension | Lipophilicity (calculated XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | Methyl 5-(chlorosulfonyl)furan-3-carboxylate (CAS 1306607-16-8): XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2024.11.20) |
Why This Matters
Higher lipophilicity can improve compound loading into liposomal formulations or enhance passive diffusion across biological membranes, a critical parameter in early‑stage drug candidate design.
- [1] PubChem. Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate. CID 2736846. XLogP3-AA = 1.6. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-5-_Chlorosulfonyl_-2-Methyl-3-Furoate View Source
- [2] PubChem (via Kuujia). Methyl 5-(chlorosulfonyl)furan-3-carboxylate. CID 54593470. XLogP3 = 1.2. Available at: https://www.kuujia.com/cas-1306607-16-8.html View Source
- [3] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. (Class-level: logP difference of 0.4 corresponds to ~2.5‑fold increase in octanol/water partition ratio.) View Source
